molecular formula C30H28I6N4O8 B14671293 Benzoic acid, 3,3'-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo- CAS No. 51134-92-0

Benzoic acid, 3,3'-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-

Cat. No.: B14671293
CAS No.: 51134-92-0
M. Wt: 1334.0 g/mol
InChI Key: DXYQAEKHSLXMEF-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid derivatives, followed by the introduction of pyrrolidinyl groups through nucleophilic substitution reactions. The final step involves the formation of the adipoyldiimino linkage under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the iodine atoms or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, benzoic acid, 3,3’-(adipoyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) stands out due to its specific adipoyldiimino linkage and the presence of multiple iodine atoms

Properties

CAS No.

51134-92-0

Molecular Formula

C30H28I6N4O8

Molecular Weight

1334.0 g/mol

IUPAC Name

3-[[6-[3-carboxy-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C30H28I6N4O8/c31-21-13(11-39-9-3-7-17(39)43)23(33)27(25(35)19(21)29(45)46)37-15(41)5-1-2-6-16(42)38-28-24(34)14(12-40-10-4-8-18(40)44)22(32)20(26(28)36)30(47)48/h1-12H2,(H,37,41)(H,38,42)(H,45,46)(H,47,48)

InChI Key

DXYQAEKHSLXMEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C(=C(C(=C2I)NC(=O)CCCCC(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)CN4CCCC4=O)I)I)C(=O)O)I

Origin of Product

United States

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